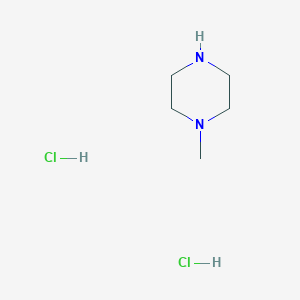

1-Methylpiperazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILFRWRYZZVJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370460 | |

| Record name | 1-Methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34352-59-5 | |

| Record name | 1-Methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpiperazine dihydrochloride CAS number and properties

An In-Depth Technical Guide to 1-Methylpiperazine Dihydrochloride for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS Number: 34352-59-5), a crucial building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core properties, synthesis protocols, strategic applications, and essential safety and handling procedures. Our focus is on delivering field-proven insights and self-validating methodologies to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is the salt form of 1-Methylpiperazine, a cyclic diamine. The dihydrochloride salt offers enhanced stability and improved handling characteristics, such as being a solid at room temperature with reduced volatility compared to its free base form. This makes it a preferred reagent in many laboratory and industrial settings.

Key Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 34352-59-5 | [1][2][3] |

| Molecular Formula | C₅H₁₂N₂ · 2HCl (or C₅H₁₄Cl₂N₂) | [1][2][3] |

| Molecular Weight | 173.08 g/mol | [1][2][3] |

| IUPAC Name | 1-methylpiperazine;dihydrochloride | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 246-250 °C (literature value) | [2][4] |

| Solubility | Soluble in water. The free base is soluble in ether and ethanol. | [2][5] |

| Parent Compound (Free Base) | 1-Methylpiperazine (CAS: 109-01-3) | [6] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The conversion of the volatile, liquid free base 1-Methylpiperazine into its stable dihydrochloride salt is a fundamental acid-base reaction. The causality for this choice is clear: the salt form is a weighable solid, less odorous, and often more stable for long-term storage, which is critical for cGMP (current Good Manufacturing Practice) environments and reproducible research.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes the synthesis of this compound from its free base.

Materials:

-

1-Methylpiperazine (free base, CAS 109-01-3)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Anhydrous Methanol

-

Diethyl Ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Workflow:

Caption: Synthesis workflow from free base to dihydrochloride salt.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylpiperazine (1 equivalent) in anhydrous methanol. The choice of methanol as a solvent is strategic; it readily dissolves the starting material and the final product has limited solubility, aiding precipitation.[7]

-

Acidification: Cool the solution in an ice bath to 0-5 °C. This is a critical control point to manage the exothermic nature of the acid-base neutralization.

-

Reaction: Add concentrated hydrochloric acid (2.0-2.1 equivalents) dropwise via a dropping funnel while stirring vigorously. Maintain the temperature below 10 °C. The formation of a white precipitate may be observed.

-

Maturation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure complete salt formation.

-

Precipitation & Isolation: Add diethyl ether as an anti-solvent to the stirred slurry until precipitation is complete. This step is crucial for maximizing yield.

-

Filtration: Collect the white solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Trustworthiness Check: The final product's identity and purity should be confirmed via melting point analysis (should align with the literature value of 246-250 °C[2][4]) and spectroscopic methods (see Section 4).

Applications in Pharmaceutical Research and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, and 1-Methylpiperazine is a key synthon for introducing this moiety.[8] Its incorporation can favorably modulate a compound's pharmacokinetic properties, such as increasing solubility and bioavailability, and improving its safety profile.

Role as a Pharmaceutical Building Block

1-Methylpiperazine and its dihydrochloride salt are instrumental in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across various therapeutic areas.[9]

-

Antimicrotubular Agents: It is a precursor for 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP), a compound investigated for its antimicrotubular properties.[4]

-

Antipsychotics: It is a key intermediate in the synthesis of Clozapine, an atypical antipsychotic.

-

Erectile Dysfunction: It is used in the synthesis of Sildenafil (Viagra).[9]

-

Antibiotics: The core structure is found in Ofloxacin and Rifampicin.

Caption: Role of 1-Methylpiperazine as a key synthon in drug development.

Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum will show characteristic peaks for N-H stretching (from the protonated amine), C-H stretching, and other fingerprint region absorptions.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In D₂O, one would expect to see signals corresponding to the N-methyl group and the four methylene (-CH₂-) groups of the piperazine ring. The protonation of the nitrogens causes a significant downfield shift of the adjacent protons compared to the free base.

-

¹³C NMR: Similarly, the carbon signals will be shifted downfield upon protonation. Spectral data for the parent compound is well-documented and serves as a crucial reference point.[10]

-

-

Melting Point: A sharp melting point within the expected range (246-250 °C) is a strong indicator of purity.[2]

Safety, Handling, and Storage

Due to its toxicity, stringent safety protocols must be followed when handling this compound.

GHS Hazard Summary

| Hazard Code | Description | Class | Reference |

| H301 | Toxic if swallowed | Acute toxicity, oral | [3] |

| H311 | Toxic in contact with skin | Acute toxicity, dermal | [3] |

| H331 | Toxic if inhaled | Acute toxicity, inhalation | [3] |

| H315 | Causes skin irritation | Skin corrosion/irritation | [3] |

| H319 | Causes serious eye irritation | Serious eye damage/irritation | [3] |

| H335 | May cause respiratory irritation | Specific target organ toxicity | [3] |

Safe Handling Protocol

ALWAYS handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[11]

-

Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[12]

-

Handling: Avoid creating dust. Do not breathe dust, mist, or vapors. Avoid contact with skin, eyes, and clothing.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and sealed.[11][13] The material is hygroscopic.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids (though it is a salt of a strong acid, further reaction is not expected under normal conditions).[12]

Caption: Workflow for safe spill response.

References

- This compound | CAS 34352-59-5. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/1-methylpiperazine-dihydrochloride-34352-59-5

- This compound CAS#: 34352-59-5. ChemWhat. URL: https://www.chemwhat.com/1-methylpiperazine-dihydrochloride-cas-34352-59-5.html

- This compound | C5H14Cl2N2 | CID 2734715. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734715

- 34352-59-5|this compound. BLD Pharm. URL: https://www.bldpharm.com/products/34352-59-5.html

- Buy Online CAS Number 34352-59-5 - TRC - this compound. LGC Standards. URL: https://www.lgcstandards.com/US/en/1-Methylpiperazine-Dihydrochloride/p/TRC-M330177

- SAFETY DATA SHEET - 1-Methylpiperazine. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC156911000

- Synthesis of 1-methyl-piperazine-1-oxide dihydrate. PrepChem.com. URL: https://www.prepchem.

- N-METHYLPIPERAZINE. Ataman Kimya. URL: https://www.ataman-kimya.com/n-methylpiperazine_u21532/

- This compound | 34352-59-5. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232938.htm

- 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. URL: https://www.chembk.com/en/chem/1-METHYLPIPERAZINE%20FOR%20SYNTHESIS

- SAFETY DATA SHEET - 2-Methylpiperazine. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=ACR12747

- Material Safety Data Sheet sds/msds - 1-Methylpiperazine. CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/109-01-3.pdf

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents. URL: https://patents.google.

- 1-Methylpiperazine - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7852610_EN.htm

- 1-Methylpiperazine - Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC0194_msds.pdf

- Applications of 1-Methylpiperazine. ChemicalBook. URL: https://www.chemicalbook.

- 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. ChemicalBook. URL: https://www.chemicalbook.

- 1-Methylpiperazine | C5H12N2 | CID 53167. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperazine

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563456/

Sources

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 34352-59-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Buy Online CAS Number 34352-59-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 10. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Structure and Characterization of 1-Methylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine dihydrochloride is a critical starting material and intermediate in contemporary pharmaceutical synthesis. As the hydrochloride salt of 1-methylpiperazine, it offers enhanced stability and aqueous solubility, rendering it a more manageable reagent in various synthetic protocols. This guide provides a comprehensive overview of the structure, synthesis, and detailed characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of clinically significant drugs. The introduction of a methyl group at the N1 position to form 1-methylpiperazine modulates the basicity and lipophilicity of the parent ring, often leading to improved pharmacokinetic and pharmacodynamic profiles. 1-Methylpiperazine is a key building block in the synthesis of a wide array of pharmaceuticals, including antipsychotics, antihistamines, and anti-anginal agents.[1]

Notably, the free base, 1-methylpiperazine, is a volatile and hygroscopic liquid, which can present challenges in handling, accurate weighing, and storage. The conversion to its dihydrochloride salt provides a stable, crystalline solid that is readily soluble in water and polar protic solvents, facilitating its use in a variety of reaction conditions. This salt form is particularly valuable in the synthesis of complex molecules, such as the atypical antipsychotic olanzapine, where the 1-methylpiperazine moiety is a crucial component of the final structure.[2][3][4][5]

This technical guide will delve into the essential aspects of this compound, from its fundamental physicochemical properties to the detailed analytical techniques required for its unambiguous characterization.

Molecular Structure and Physicochemical Properties

This compound is the salt formed from the reaction of one molecule of 1-methylpiperazine with two molecules of hydrogen chloride. The protonation occurs at both nitrogen atoms of the piperazine ring, resulting in a dicationic species with two chloride counter-ions.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₄Cl₂N₂ | |

| Molecular Weight | 173.08 g/mol | |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 246-250 °C (decomposes) | |

| Solubility | Soluble in water | |

| CAS Number | 34352-59-5 |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. The causality behind this experimental choice is the desire to convert the volatile and hygroscopic liquid free base into a stable, easy-to-handle solid.

Experimental Protocol

This protocol is based on established methods for the preparation of amine hydrochlorides.[6]

-

Dissolution: Dissolve 1-methylpiperazine (1.0 eq.) in a suitable anhydrous solvent such as methanol or isopropanol. The choice of an anhydrous solvent is critical to prevent the incorporation of water into the crystal lattice.

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in the same solvent (e.g., methanolic HCl) or bubble anhydrous hydrogen chloride gas through the solution until a pH of ~1 is reached. This ensures complete protonation of both nitrogen atoms.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the solid under vacuum to yield pure this compound.

Structural Characterization

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The protonation of the nitrogen atoms in this compound leads to significant downfield shifts of the adjacent protons and carbons compared to the free base, a direct consequence of the increased electron-withdrawing nature of the positively charged nitrogen atoms.

-

Methyl Protons (N-CH₃): A singlet is expected around δ 3.36 ppm.

-

Piperazine Ring Protons (CH₂): A multiplet is expected around δ 3.75-3.80 ppm. The equivalence of the axial and equatorial protons is due to rapid chair-chair interconversion of the piperazine ring.

-

Methyl Carbon (N-CH₃): A signal is expected around δ 52.62 ppm.

-

Piperazine Ring Carbons (CH₂): Signals are expected around δ 58.55 and 38.38 ppm. The two distinct signals for the ring carbons arise from their different chemical environments relative to the methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the N-H and C-H bonds. The broad absorption in the 2500-3000 cm⁻¹ region is indicative of the N⁺-H stretching vibrations in the ammonium salt.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. Although a specific crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of piperazine dihydrochloride and related 1-alkyl-1-methylpiperazine-1,4-diium salts.[7][8][9]

It is expected that the crystal structure would be stabilized by an extensive network of N-H···Cl⁻ hydrogen bonds, a common feature in amine hydrochloride salts. The piperazine ring would likely adopt a chair conformation.

Applications in Drug Development

This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its enhanced stability and solubility make it a preferred reagent over the free base in many synthetic routes.

Synthesis of Olanzapine

A prominent example of its application is in the synthesis of olanzapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[2] In several patented synthetic routes, 1-methylpiperazine is reacted with a thieno[2,3-b][10][11]benzodiazepine intermediate to form olanzapine.[3][4][5][12] The use of this compound as the starting material, followed by in-situ neutralization, can offer better control over the reaction stoichiometry and conditions.

Other Pharmaceutical Applications

The 1-methylpiperazine moiety is also found in other drugs, such as:

-

Cyclizine and Meclizine: Antihistamines used to treat nausea, vomiting, and dizziness.[1]

-

Sildenafil: Used to treat erectile dysfunction and pulmonary arterial hypertension.[1]

The dihydrochloride salt is a convenient starting material for the introduction of the 1-methylpiperazine fragment in the synthesis of these and other novel drug candidates.[13]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical chemistry. Its superior handling properties and stability compared to the free base make it an invaluable reagent for researchers and drug development professionals. A thorough understanding of its structure and characterization, as outlined in this guide, is essential for its effective and reliable use in the synthesis of life-saving medicines. The analytical data and protocols presented herein provide a solid foundation for the quality control and application of this versatile compound.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

- PrepChem. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate.

- The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H.

- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.

- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.

- Justia Patents. (2006). Process and intermediates for the preparation of olanzapine.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- PubChem. (n.d.). 1-Methylpiperazine.

- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

- Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Google Patents. (n.d.). US7297789B2 - Process of preparation of olanzapine form I.

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- PubChem. (n.d.). Piperazine Dihydrochloride.

- Google Patents. (n.d.). US7863442B2 - Processes for the synthesis of olanzapine.

- Google Patents. (n.d.). WO2005080401A1 - Process for the preparation of olanzapine form 1 useful as antipsychotic drug.

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

- Dove Medical Press. (n.d.). Supplementary materials.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST WebBook. (n.d.). Piperazine dihydrochloride.

- NIST WebBook. (n.d.). Piperazine dihydrochloride.

Sources

- 1. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 2. patents.justia.com [patents.justia.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 5. WO2005080401A1 - Process for the preparation of olanzapine form 1 useful as antipsychotic drug - Google Patents [patents.google.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. is.muni.cz [is.muni.cz]

- 8. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperazine dihydrochloride [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. chembk.com [chembk.com]

- 12. US7297789B2 - Process of preparation of olanzapine form I - Google Patents [patents.google.com]

- 13. This compound | 34352-59-5 [chemicalbook.com]

A Technical Guide to the Safe Handling of 1-Methylpiperazine Dihydrochloride for Research and Development Professionals

This guide provides an in-depth analysis of the safety profile of 1-Methylpiperazine Dihydrochloride, offering a framework for its responsible use in research and drug development. Moving beyond a simple recitation of datasheet information, this document elucidates the causal links between the compound's chemical properties and the necessary safety protocols, ensuring a culture of safety and scientific integrity.

Compound Identification and Application Context

This compound is the salt form of 1-Methylpiperazine, a heterocyclic amine widely used as a critical building block in organic synthesis. Its primary utility lies in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics and antimicrotubular drugs.[1][2] Understanding its role underscores the importance of handling it with the respect its chemical reactivity and toxicological profile demand.

| Identifier | Value |

| Chemical Name | 1-methylpiperazine;dihydrochloride[3] |

| CAS Number | 34352-59-5[3][4] |

| Molecular Formula | C₅H₁₄Cl₂N₂[3][4] |

| Molecular Weight | 173.08 g/mol [3][4] |

| Parent Compound CAS | 109-01-3 (1-Methylpiperazine)[5] |

| Physical Form | Solid |

| Melting Point | 246-250 °C[1][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The "Danger" signal word indicates the high severity of its potential hazards.[3]

| Pictogram | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301: Toxic if swallowed[3]H311: Toxic in contact with skin[3]H331: Toxic if inhaled[3] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] |

Causality Insight: The high acute toxicity stems from its ability to be readily absorbed into the bloodstream via multiple routes. As an amine salt, it can interfere with fundamental physiological processes. Its irritant properties are due to its corrosive nature, capable of causing inflammatory responses upon contact with mucosal tissues and skin.

Toxicological Profile: Understanding the Health Risks

A thorough understanding of the toxicological data is essential for appreciating the necessity of stringent controls. The primary health risks are acute toxicity, severe irritation, and potential sensitization.

Acute Toxicity Data

Quantitative data underscores the compound's potency. Exposure to even small quantities can have severe health consequences.

| Exposure Route | Species | Value | Reference |

| Oral (LD50) | Rat | 2,553 mg/kg | [7] |

| Dermal (LD50) | Rabbit | 1,344 mg/kg | [7] |

| Inhalation (LC50) | Mouse | 2.7 mg/L (2 h) | [7] |

Corrosivity and Irritation

Direct contact with this compound can cause significant tissue damage. It is known to cause severe skin burns and serious eye damage. Inhalation of dust or aerosols may cause irritation to the entire respiratory tract.[3]

Sensitization Potential

A critical, and often overlooked, hazard is sensitization. Repeated exposure, even at low levels, can lead to the development of an allergic response. This can manifest as allergic contact dermatitis or, more severely, as occupational asthma. Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe reaction.

A Proactive Safety Framework: The Hierarchy of Controls

Effective risk management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

Caption: Hierarchy of Controls for this compound.

Exposure Control and Personal Protective Equipment (PPE)

Based on the hierarchy, the following controls are mandatory when handling this compound.

-

Engineering Controls : All work must be conducted in a certified chemical fume hood or with a robust local exhaust ventilation system to minimize inhalation exposure.[8][9] An operational safety shower and eyewash station must be immediately accessible.[9][10]

-

Administrative Controls : All personnel must receive documented training on the specific hazards of this compound and the established Standard Operating Procedures (SOPs) for its use. The work area must be clearly demarcated with appropriate hazard signage.

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used diligently.

-

Eye/Face Protection : Tightly fitting chemical safety goggles in combination with a face shield are required.[11]

-

Skin Protection : Wear chemical-resistant gloves (e.g., butyl rubber for full contact, nitrile for splash protection) and a flame-retardant, antistatic lab coat or coveralls.[8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11]

-

Respiratory Protection : If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK or K) is mandatory.[8][12]

-

Protocols for Safe Handling, Storage, and Disposal

Safe Handling Protocol

-

Preparation : Before starting work, verify that the fume hood is functioning correctly, the safety shower/eyewash are accessible, and all required PPE is available and in good condition.

-

Grounding : For operations involving the parent compound (1-Methylpiperazine liquid) or solutions, ensure containers and receiving equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.[8][13]

-

Tool Selection : Use only non-sparking tools when handling the flammable parent compound or its solutions.[9][13]

-

Manipulation : Handle the substance carefully to avoid creating dust or aerosols. Avoid all personal contact, including inhalation.[10]

-

Hygiene : After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the laboratory. Immediately change any contaminated clothing.[7][8]

Storage Requirements

The chemical stability of this compound is contingent upon proper storage.

-

Container : Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[7][8]

-

Security : Store in a locked cabinet or area accessible only to authorized personnel.[8][14]

-

Segregation : Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][11] Keep away from all sources of heat, sparks, or open flames.[8]

-

Special Conditions : The parent compound is hygroscopic (absorbs moisture from the air); while the dihydrochloride salt is more stable, it should still be protected from moisture.[8][15] For long-term storage of the parent amine, storing under an inert nitrogen atmosphere is recommended.[15]

Disposal Protocol

This material and its container must be disposed of as hazardous waste.

-

Method : Engage a licensed professional waste disposal service. The recommended method is chemical incineration in a facility equipped with an afterburner and scrubber.[7][11]

-

Prohibition : Under no circumstances should this chemical be allowed to enter drains or the environment.[8]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure | Immediate Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[8][11][14] |

| Skin Contact | Immediately remove all contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention.[8][11][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or physician immediately.[8][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11] |

Medical Insight: Due to the corrosive nature of amines, there is a risk of delayed reactions. Persons with significant exposure should be kept under medical observation for at least 24 hours.[14]

Accidental Release and Spill Response

Caption: Emergency Spill Response Workflow for this compound.

Physical, Chemical, and Reactivity Data

This data is crucial for designing safe experimental conditions and performing risk assessments.

| Property | Value |

| Chemical Stability | Stable under recommended storage conditions.[8][11] |

| Reactivity | Vapors of the parent amine can form explosive mixtures with air at elevated temperatures.[8] |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, and exposure to moisture.[9][11] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.[9][11] |

| Hazardous Decomposition | Under fire conditions, emits toxic fumes including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[11] |

| Flash Point (Parent Amine) | 42 °C / 107.6 °F[9] |

| Autoignition Temp (Parent Amine) | 320 °C / 608 °F[9] |

Conclusion

This compound is an indispensable reagent in modern chemical and pharmaceutical development. However, its significant toxicological and chemical hazards necessitate a rigorous and proactive approach to safety. By understanding the "why" behind safety protocols—linking the compound's properties to its risks—and by strictly adhering to the hierarchy of controls, researchers can harness its utility while ensuring the protection of themselves, their colleagues, and the environment.

References

- This compound | C5H14Cl2N2 | CID 2734715 - PubChem.

- MATERIAL SAFETY DATA SHEET - J & W PharmLab. J & W PharmLab, LLC. [Link]

- 1-Methylpiperazine (English) AAA TCI MSDS A2.0 - Zoro. Zoro. [Link]

- n-methylpiperazine - Sdfine. S D FINE- CHEM LIMITED. [Link]

- N-METHYLPIPERAZINE - Ataman Kimya.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

- Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. Ningbo Inno Pharmchem Co., Ltd. [Link]

- N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. Loba Chemie Pvt. Ltd. [Link]

- 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. ChemBK. [Link]

- N-Methylpiperazine - Wikipedia. Wikipedia. [Link]

Sources

- 1. This compound | 34352-59-5 [chemicalbook.com]

- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Buy Online CAS Number 34352-59-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. CAS # 34352-59-5, this compound - chemBlink [chemblink.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. jwpharmlab.com [jwpharmlab.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. zoro.com [zoro.com]

The Diverse Biological Activities of 1-Methylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 1-Methylpiperazine Scaffold

The 1-methylpiperazine moiety is a prevalent structural motif in a vast array of biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. This six-membered heterocyclic ring, with two nitrogen atoms at opposite positions and a methyl group on one of them, imparts favorable physicochemical properties to molecules, such as improved solubility and bioavailability.[1] Its ability to serve as a versatile scaffold has led to the development of numerous derivatives with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the significant biological activities of 1-methylpiperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for the evaluation of these compounds, offering valuable insights for researchers and drug development professionals.

Anticancer Activities: Targeting Key Pathways in Malignancy

The 1-methylpiperazine core is a prominent feature in many anticancer agents, contributing to their efficacy by interacting with crucial molecular targets involved in cancer progression.[2] A significant number of these derivatives function as kinase inhibitors, interfering with the signaling pathways that drive uncontrolled cell proliferation and survival.[2]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which 1-methylpiperazine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression or mutation of EGFR is a common feature in various cancers, leading to constitutive activation of downstream signaling pathways that promote cell growth, proliferation, and survival.[4]

Several 1-methylpiperazine-containing compounds have been designed to target the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[5][6] For instance, a novel class of phenylpiperazine derivatives has demonstrated potent inhibitory activity against EGFR, with some compounds exhibiting IC50 values in the nanomolar range in cancer cell lines.[7] The interaction of these derivatives with key residues in the EGFR active site has been confirmed through computational docking studies.[7]

Beyond EGFR, some derivatives have shown inhibitory activity against other important kinases such as VEGFR, HER2, and mTORC1, highlighting the broad potential of this scaffold in targeting multiple oncogenic pathways.[6][8]

Signaling Pathway: EGFR Inhibition by 1-Methylpiperazine Derivatives

Caption: EGFR signaling pathway and its inhibition by 1-methylpiperazine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

In addition to kinase inhibition, 1-methylpiperazine derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[9] One study demonstrated that a novel piperazine derivative induced apoptosis in human liver cancer cells by causing a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases 3/7 and 9 (intrinsic pathway).[9] The same compound also activated caspase-8, indicating the involvement of the extrinsic pathway, which was linked to the suppression of NF-κB translocation.[9] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cell division.[5][9]

Quantitative Data on Anticancer Activity

The anticancer efficacy of 1-methylpiperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. The table below summarizes the activity of selected derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Phenylpiperazine derivative (3p) | A549 (Lung) | 0.08 | [7] |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [10] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [10] |

| Phenyl benzamide derivative (A-11) | HCT-116 (Colon) | 4.26 | [3] |

| Phenyl benzamide derivative (A-11) | A-549 (Lung) | 5.71 | [3] |

| Piperazine derivative (PCC) | SNU-475 (Liver) | 6.98 | [9] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivative (10) | MCF7 (Breast) | 26.7 | [11] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT antiproliferative assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[14]

-

Compound Treatment: Prepare serial dilutions of the 1-methylpiperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]

Antimicrobial Activities: A Broad Spectrum of Action

1-Methylpiperazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4][16] The versatility of the piperazine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of 1-methylpiperazine derivatives are varied and can depend on the specific structural modifications of the molecule.

-

Inhibition of Cell Wall Synthesis: Some derivatives, particularly those with a piperazine propanol structure, have been shown to inhibit 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[7] This disruption of cell wall integrity leads to fungal cell death.

-

Efflux Pump Inhibition: In bacteria, a common mechanism of drug resistance is the active efflux of antimicrobial agents from the cell. Certain 1-methylpiperazine derivatives, such as 1-(1-naphthylmethyl)-piperazine, act as efflux pump inhibitors.[17] By blocking these pumps, they can restore the susceptibility of resistant bacteria to various antibiotics.[17]

-

Disruption of Cell Membrane: Polymeric derivatives of piperazine have been shown to possess antimicrobial properties by interacting with and disrupting the bacterial cell membrane, leading to cell lysis.[18]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity of Selected 1-Methylpiperazine Derivatives

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Chalcone containing piperazine | Staphylococcus aureus | Potentially active | [16] |

| Chalcone containing piperazine | Escherichia coli | Potentially active | [16] |

| Quinolone-piperazine hybrid | Gram-positive bacteria | <1 | [16] |

| Novel piperazine derivative (RL-308) | Shigella flexneri | 2 | [19][20] |

| Novel piperazine derivative (RL-308) | Staphylococcus aureus | 4 | [19][20] |

| Novel piperazine derivative (RL-308) | MRSA | 16 | [19][20] |

| Methylpyrimidine sulfonyl piperazine | E. coli & P. aeruginosa | 10 (µg/50 µL) | [3] |

Antifungal Activity of Selected 1-Methylpiperazine Derivatives

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Chalcone containing piperazine | Candida albicans | 2.22 | [16] |

| Piperazine propanol derivative (GSI578) | Candida albicans | IC50 of 0.16 | [7] |

| Benzimidazole-piperazine hybrid | Candida albicans | Promising activity | [11] |

Experimental Protocols for Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[12]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the 1-methylpiperazine derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[10]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature for fungi.[21]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

2. Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[15]

Detailed Steps:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

-

Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 1-methylpiperazine derivative onto the surface of the agar.[15]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[10]

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred). The size of the zone is indicative of the susceptibility of the microorganism to the compound.[10]

Central Nervous System (CNS) Activities: Modulating Neurotransmission

The 1-methylpiperazine scaffold is a key component of many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[22][23] These derivatives often exert their effects by interacting with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[6]

Mechanism of Action: Receptor Modulation

-

Antipsychotic Activity: Many 1-methylpiperazine derivatives exhibit antipsychotic properties by acting as antagonists at dopamine D2 receptors.[6] Some also show affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, which contributes to an "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[21][24]

-

Antidepressant Activity: The antidepressant effects of these derivatives are often attributed to their ability to inhibit the reuptake of serotonin and/or act as agonists or partial agonists at 5-HT1A receptors.[25][26]

-

Anxiolytic Activity: The anxiolytic (anti-anxiety) properties of some 1-methylpiperazine derivatives are mediated through their interaction with 5-HT1A receptors, often as partial agonists.[17][27] Some may also interact with the benzodiazepine site of the GABAA receptor.[28]

Signaling Pathway: Dopamine D2 and Serotonin 5-HT1A Receptor Modulation

Caption: Modulation of dopamine D2 and serotonin 5-HT1A receptors by 1-methylpiperazine derivatives.

Experimental Protocols for CNS Activity Screening

1. In Vitro Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[20]

Detailed Steps:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A receptors) from cultured cells or animal brain tissue.

-

Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled 1-methylpiperazine derivative.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.[29]

2. In Vivo Behavioral Models

-

Antipsychotic Activity: The Conditioned Avoidance Response (CAR) test is a classic model for predicting antipsychotic activity.[24] In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or sound). Antipsychotic drugs selectively block this avoidance response without impairing the escape response to the aversive stimulus itself.[10]

-

Antidepressant Activity: The Forced Swim Test (FST) is a widely used model to screen for antidepressant-like activity.[15] Rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. Antidepressant drugs reduce the duration of immobility.[3]

-

Anxiolytic Activity: The Elevated Plus Maze (EPM) is a common model for assessing anxiolytic-like effects.[2] The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[14]

Conclusion: A Privileged Scaffold with Enduring Potential

The 1-methylpiperazine moiety continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and diverse CNS-modulating effects. The ability to fine-tune the pharmacological properties of these molecules through structural modifications ensures that the 1-methylpiperazine core will remain a central focus of medicinal chemistry research for the foreseeable future. This guide has provided a comprehensive overview of the key biological activities, mechanisms of action, and experimental methodologies associated with 1-methylpiperazine derivatives, offering a solid foundation for further exploration and innovation in this exciting field of drug discovery.

References

- Bioassays for anticancer activities. PubMed.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.

- In vivo screening for anti=psychotic drugs using zebrafish. Frontiers.

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate.

- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi.

- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.

- Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. PMC.

- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC.

- 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. PubMed.

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI.

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.

- Antimicrobial Activity of Novel Piperazine Molecules. ResearchGate.

- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed.

- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

- Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. ResearchGate.

- Piperazine based antimicrobial polymers: a review. PMC.

- Assay of CB1 Receptor Binding. ResearchGate.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed.

- SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate.

- New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. PubMed.

- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed.

- New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate.

Sources

- 1. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. scielo.br [scielo.br]

- 11. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jddtonline.info [jddtonline.info]

- 15. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 16. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. merckmillipore.com [merckmillipore.com]

The Strategic Role of 1-Methylpiperazine Dihydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

1-Methylpiperazine, and by extension its stable dihydrochloride salt, represents a cornerstone scaffold in medicinal chemistry. Its prevalence in a multitude of clinically successful drugs is not coincidental but rather a testament to its unique combination of physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the strategic application of 1-Methylpiperazine dihydrochloride in drug design and development. We will explore its fundamental characteristics, its role as a versatile synthetic building block, its impact as a critical pharmacophore, and its ability to modulate pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its widespread use and providing a framework for its future applications.

Introduction: The Ubiquity and Utility of a Privileged Scaffold

The piperazine ring is a recurring motif in pharmaceuticals, and its N-methylated derivative, 1-methylpiperazine, is particularly prominent. Supplied typically as the more stable, solid this compound (C₅H₁₄Cl₂N₂), this compound offers significant advantages in handling and formulation over its volatile liquid free base.[1][2][3] The strategic incorporation of this moiety into a drug candidate is a deliberate decision aimed at optimizing multiple molecular attributes simultaneously. Its presence can profoundly influence a compound's solubility, basicity, membrane permeability, and metabolic stability, while also providing a key interaction point with biological targets.[4] This guide will deconstruct the multifaceted role of this seemingly simple heterocycle, demonstrating why it has earned the status of a "privileged scaffold" in the medicinal chemist's toolbox.

Physicochemical Properties: The Foundation of a Versatile Building Block

The utility of this compound is rooted in its fundamental chemical properties. As a salt, it is a white to off-white powder with a melting point of approximately 246-250 °C, making it significantly easier to handle and weigh accurately than the free base, which is a colorless, volatile liquid with a boiling point of 138 °C.[2][3][5]

Table 1: Key Physicochemical Properties

| Property | 1-Methylpiperazine (Free Base) | This compound | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ | [6] |

| Molecular Weight | 100.16 g/mol | 173.08 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | White to off-white powder | [2][7] |

| Boiling Point | 138 °C | N/A | [6] |

| Melting Point | -6 °C | 246-250 °C | [2][5] |

| pKa | pKa1: 4.94, pKa2: 9.09 | N/A (Protonated form in solution) | [5][6][8] |

| Water Solubility | Soluble | Soluble | [5][7] |

The two distinct pKa values are of paramount importance. The higher pKa (around 9.09) corresponds to the protonation of the secondary amine, while the lower pKa (around 4.94) relates to the protonation of the tertiary amine.[5][6][8] This dual basicity allows the molecule to be protonated at physiological pH (7.4), a feature that is critical for enhancing aqueous solubility—a common hurdle for many drug candidates.[4][9][10] The ability to form salts and exist in a charged state is a primary reason for its inclusion in drug design to improve biopharmaceutical properties.[4]

Synthetic Utility: A Versatile Nucleophile and Scaffold

1-Methylpiperazine is a readily available and highly reactive building block in organic synthesis.[11] Its dihydrochloride salt can be easily converted to the free base in situ for reactions. The nucleophilic secondary amine provides a convenient handle for elaboration, allowing for its facile incorporation into a target molecule.

Core Synthetic Applications:

-

Nucleophilic Substitution: The secondary amine readily participates in Sₙ2 and SₙAr reactions with a wide range of electrophiles, including alkyl halides, aryl halides, and sulfonyl chlorides. This is a common strategy for linking the piperazine moiety to a larger molecular framework.

-

Reductive Amination: It can be coupled with aldehydes and ketones via reductive amination to form new carbon-nitrogen bonds, a robust and widely used transformation in pharmaceutical synthesis.[12]

-

Amide Bond Formation: The secondary amine can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide linkages, introducing the piperazine core into peptide-like structures or other complex molecules.

The diagram below illustrates a generalized workflow for incorporating the 1-methylpiperazine moiety into a drug candidate (Scaffold-X).

Caption: Generalized synthetic workflow for incorporating 1-methylpiperazine.

This versatility makes 1-methylpiperazine an invaluable synthon for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Role as a Key Pharmacophore and Bioisostere

Beyond its role as a solubility enhancer, the 1-methylpiperazine moiety frequently acts as a key pharmacophore, directly participating in binding interactions with biological targets. Its basic nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors and engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

It is a core component in numerous classes of drugs, including:

-

Antipsychotics and Antidepressants: Found in drugs like Clozapine and Trifluoperazine, where it often interacts with dopamine and serotonin receptors.[8]

-

Kinase Inhibitors: Utilized in many modern anti-cancer agents to occupy specific pockets in the ATP-binding site of kinases.[14]

-

Antiviral and Antiprion Agents: Its inclusion in certain molecular structures has been shown to enhance potency and binding affinity.[14]

-

Erectile Dysfunction Agents: Famously, it is a key structural feature of Sildenafil.[8][11][13]

The diagram below conceptualizes the interaction of a protonated 1-methylpiperazine-containing drug with a hypothetical receptor binding site.

Caption: Pharmacophoric interactions of the 1-methylpiperazine moiety.

Modulation of Pharmacokinetic (ADME) Properties

The introduction of this compound into a lead compound is a well-established strategy for "drug-likeness" optimization.[14]

-

Solubility and Dissolution: As previously discussed, the basicity of the piperazine ring significantly enhances aqueous solubility, which is often a prerequisite for oral absorption.[4][9] By forming salts, the dissolution rate of a poorly soluble compound can be dramatically increased.[10]

-

Permeability: The balance between the hydrophilic (charged) and lipophilic (uncharged) forms of the piperazine moiety, governed by its pKa and the local pH, can be fine-tuned to achieve optimal membrane permeability.

-

Metabolic Stability: The piperazine ring itself is relatively robust to metabolic degradation. However, N-dealkylation is a known metabolic pathway for many arylpiperazine drugs, often mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6.[15] This can lead to the formation of active metabolites, a factor that must be considered during drug development. The N-methyl group can influence this metabolic profile, sometimes sterically hindering enzymatic access.

-

Bioavailability: By improving solubility and dissolution, 1-methylpiperazine can significantly enhance the oral bioavailability of a drug, ensuring that an effective concentration reaches the systemic circulation.[4]

It is important to note that the pharmacokinetic profile can exhibit significant variability between individuals, partly due to genetic polymorphisms in metabolizing enzymes like CYP2D6.[15][16]

Experimental Protocols: Analysis and Handling

Protocol 1: General Procedure for In Situ Free Base Generation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

-

Solvation: Add a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile, or THF).

-

Basification: Add a suitable base (e.g., Triethylamine (2.2 eq), Diisopropylethylamine (2.2 eq), or anhydrous Potassium Carbonate (2.5 eq)).

-

Stirring: Stir the resulting suspension at room temperature for 30-60 minutes.

-

Reaction: The mixture containing the free-based 1-methylpiperazine is now ready for the addition of the electrophile or other reactants.

Trustworthiness Note: The use of a slight excess of base ensures complete deprotonation. The choice of base and solvent should be compatible with the subsequent reaction steps. Anhydrous conditions are often crucial to prevent side reactions.[17]

Protocol 2: Quality Control by Gas Chromatography (GC)

A common method for determining the purity of 1-methylpiperazine or its presence in bulk drug substances involves Gas Chromatography.[18][19][20]

-

Sample Preparation: Accurately weigh and dissolve the sample (e.g., Sildenafil) in a suitable diluent like methanol to a known concentration (e.g., 1000 µg/mL).[18][19] Prepare standard solutions of 1-methylpiperazine in the same diluent.

-

GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A DB-17 column (30 m x 0.53 mm, 1 µm film thickness) or similar is effective.[18][19]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 2 mL/min).[18][19]

-

Temperatures:

-

Injection: Inject 1.0 µL of the sample and standard solutions.

-

Analysis: Quantify the 1-methylpiperazine content by comparing the peak area in the sample chromatogram to the calibration curve generated from the standards.

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results.[18]

Safety and Handling

While a valuable tool, 1-Methylpiperazine and its salts are hazardous chemicals that require careful handling. The free base is a flammable liquid and vapor.[21] Both the free base and its concentrated solutions can cause severe skin burns and eye damage.[21][22][23] It is also toxic if inhaled or absorbed through the skin.[1][21]

Mandatory Safety Precautions: [17][21][22][24]

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use spark-proof tools.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The dihydrochloride salt is hygroscopic and should be protected from moisture.

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically employed molecular tool that confers a host of desirable properties upon drug candidates. Its value lies in the convergence of its straightforward synthetic accessibility, its ability to act as a potent pharmacophore, and its profound, positive impact on physicochemical and pharmacokinetic profiles, particularly aqueous solubility. By understanding the fundamental principles that govern its behavior—from its pKa to its metabolic pathways—drug discovery scientists can continue to leverage this privileged scaffold to design and develop safer and more effective medicines. The continued prevalence of the 1-methylpiperazine moiety in newly approved drugs underscores its enduring importance and guarantees its role in the future of medicinal chemistry.[25]

References

A comprehensive list of references is provided below, with clickable URLs for verification.

- What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? - FAQ - Guidechem. [URL: https://www.guidechem.com/frequently-asked-questions/what-are-the-diverse-applications-of-1-methylpiperazine-in-medicinal-chemistry-faq-958020.html]

- 1-Methylpiperazine CAS#: 109-01-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7853929.htm]

- 1-Methylpiperazine 109-01-3 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1-methylpiperazine-109-01-3.html]

- 1-Methylpiperazine - Chem-Impex. [URL: https://www.chemimpex.com/products/1-methylpiperazine]

- 1-Methylpiperazine | 109-01-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7853929_EN.htm]

- 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. [URL: https://www.chembk.com/en/chem/1-Methylpiperazine-for-synthesis]

- 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. [URL: https://www.chembk.com/en/chem/1-METHYLPIPERAZINE%20FOR%20SYNTHESIS]

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [URL: https://www.uregina.ca/student/sgs/assets/images/forms/pKa%20Values.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-repository-ws/sdsviewer/generate?productName=AC156910050&brand=ACROS&language=EN&country=US&gensec=False]

- This compound | C5H14Cl2N2 | CID 2734715 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperazine-dihydrochloride]

- Synthesis of 1-methyl-piperazine-1-oxide dihydrate - PrepChem.com. [URL: https://www.prepchem.

- 34352-59-5(this compound) Product Description. [URL: https://www.chemicalbook.

- This compound | 34352-59-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8230504.htm]

- 1-Methylpiperazine - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/109-01-3_cb.htm]

- Analytical CHEMISTRY. [URL: https://www.tsijournals.com/articles/gc-determination-of-substituted-piperazines-in-pharmaceutical-drug-substances.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-repository-ws/sdsviewer/generate?productName=ACR127470250&brand=ACROS&language=EN&country=US&gensec=False]

- material safety data sheet sds/msds - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/65305_1.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/14549]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. [URL: https://patents.google.

- 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. [URL: https://www.chemicalbook.

- Applications of 1-Methylpiperazine - ChemicalBook. [URL: https://www.chemicalbook.

- (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. [URL: https://www.researchgate.net/publication/287158758_Development_and_validation_of_GC_method_for_the_determination_of_piperazine_1-methyl_piperazine_and_1-ethyl_piperazine_in_pharmaceutical_drug_substances]

- 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound - ChemicalBook. [URL: https://www.chemicalbook.

- N-METHYLPIPERAZINE - Ataman Kimya. [URL: https://www.atamanchemicals.com/n-methylpiperazine_u2022]

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [URL: https://www.researchgate.

- 1-Methylpiperazine - American Chemical Society. [URL: https://www.acs.org/molecule-of-the-week/archive/m/1-methylpiperazine.html]

- 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperazine]

- N-Methylpiperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Methylpiperazine]

- Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. [URL: https://en.cnki.com.cn/Article_en/CJFDTotal-XIYD200910018.htm]

- This compound | CAS 34352-59-5 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-methylpiperazine-dihydrochloride-34352-59-5]

- 1-Methylpiperazine 99 109-01-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/14549]

- Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates. [URL: https://www.inno-pharmchem.